1-(环戊基氨基)-3-(3,6-二氯-9H-咔唑-9-基)-2-丙醇
描述
1-(cyclopentylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, also known as JP-1302, is a selective β-adrenoceptor agonist that has been studied for its potential use in treating cardiovascular diseases.
科学研究应用
抑制有丝分裂运动蛋白 Eg5 并触发转化培养细胞凋亡
研究表明,咔唑衍生物,包括那些在结构上与 1-(环戊基氨基)-3-(3,6-二氯-9H-咔唑-9-基)-2-丙醇相关的衍生物,可以抑制有丝分裂运动蛋白 Eg5 的微管激活的 ATP 酶活性。这种抑制对于双极纺锤体形成至关重要,导致转化培养细胞中有丝分裂停滞,随后发生凋亡性细胞死亡。具体而言,与指定化学物质在结构上相似的化合物诱导强烈的有丝分裂停滞和细胞死亡,有证据表明处理过的细胞中发生凋亡。这表明在癌症研究中具有潜在应用,特别是在开发通过破坏细胞分裂过程选择性靶向癌细胞的治疗方法方面 (Okumura 等,2006)。
β-受体阻断活性的开发
咔唑衍生物因其 β-受体阻断活性而受到探索,这在心血管疾病的管理中具有重要意义。新型咔唑氧基丙醇胺衍生物的合成及其环化成相应的恶唑烷酮基/恶唑烷基咔唑衍生物证明了咔唑化合物在药物开发中的多功能性。这些化合物表现出 β-受体阻滞剂中的关键药效团,表明它们在治疗高血压、心绞痛、心律失常和其他与交感神经系统相关的疾病中具有潜在用途 (Anumula 等,2007)。
抗癌剂的合成
研究新型 1-取代和 1,9-二取代-1,2,3,4-四氢-9H-咔唑衍生物作为潜在抗癌剂的合成突出了咔唑化合物的治疗潜力。这些衍生物已被合成并评估了它们对癌细胞系的细胞毒活性,表明它们在癌症治疗中的适用性。这些化合物的结构修饰和药理学评估旨在为癌症管理确定新的治疗剂 (Shmeiss 等,2000)。
属性
IUPAC Name |
1-(cyclopentylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O/c21-13-5-7-19-17(9-13)18-10-14(22)6-8-20(18)24(19)12-16(25)11-23-15-3-1-2-4-15/h5-10,15-16,23,25H,1-4,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNLFFSWIDMBOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。